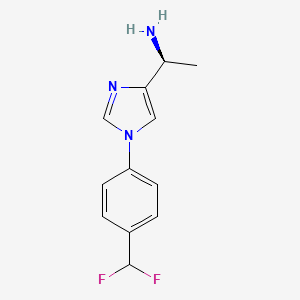
trans-4-Morpholin-4-ylmethyl-cyclohexylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C11H23ClN2O. It is a derivative of cyclohexane, featuring a morpholinomethyl group at the 4-position and an amine group at the 1-position. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride typically involves the reaction of cyclohexanone with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the corresponding amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride often employs continuous flow processes to enhance yield and purity. Transaminase-catalysis is one method used to produce trans-4-substituted cyclohexane-1-amines, including trans-4-(morpholinomethyl)cyclohexan-1-amine .
化学反应分析
Types of Reactions
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The morpholinomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, secondary amines, and substituted cyclohexane derivatives.
科学研究应用
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Morpholine: A simpler analog that lacks the cyclohexane ring.
Cyclohexanamine: A compound with a similar cyclohexane backbone but without the morpholinomethyl group.
4-(morpholinomethyl)benzeneamine: A structurally related compound with a benzene ring instead of a cyclohexane ring.
Uniqueness
Trans-4-(morpholinomethyl)cyclohexan-1-amine hydrochloride is unique due to its combination of a cyclohexane ring and a morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
属性
分子式 |
C11H23ClN2O |
|---|---|
分子量 |
234.76 g/mol |
IUPAC 名称 |
4-(morpholin-4-ylmethyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H22N2O.ClH/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13;/h10-11H,1-9,12H2;1H |
InChI 键 |
WMHXUSMUYWAXME-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CN2CCOCC2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


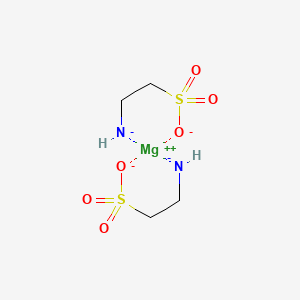
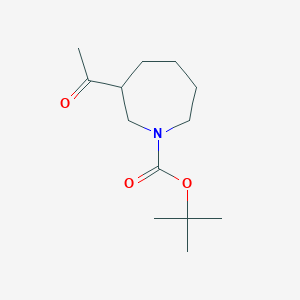
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one phosphate](/img/structure/B12949755.png)
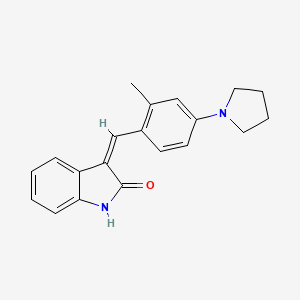
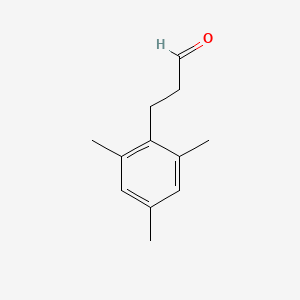
![2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12949763.png)

![4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylic acid](/img/structure/B12949787.png)
![3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B12949788.png)
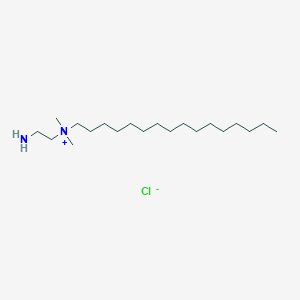
![1-(Bromomethyl)bicyclo[3.2.1]octane](/img/structure/B12949799.png)


